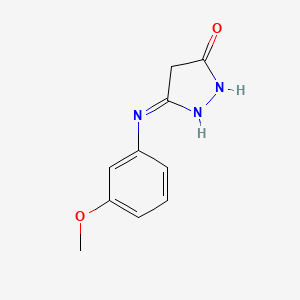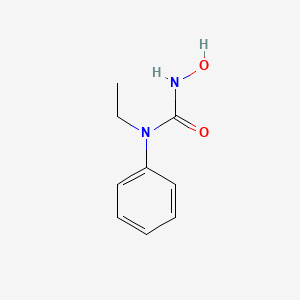
1-Ethyl-3-hydroxy-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-hydroxy-1-phenylurea is an organic compound with the molecular formula C9H12N2O2 It is a derivative of urea, characterized by the presence of an ethyl group, a hydroxyl group, and a phenyl group attached to the urea core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxy-1-phenylurea can be synthesized through the nucleophilic addition of ethylamine to phenyl isocyanate, followed by hydrolysis. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound involves the reaction of ethylamine with phenyl isocyanate in large-scale reactors. The reaction mixture is then subjected to purification processes such as filtration and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-hydroxy-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 1-ethyl-3-phenylurea.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 1-ethyl-3-oxo-1-phenylurea.
Reduction: Formation of 1-ethyl-3-phenylurea.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Ethyl-3-hydroxy-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active urea derivatives.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydroxy-1-phenylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with enzymes, altering their activity. For instance, it has been shown to bind to protease enzymes such as pepsin and trypsin, affecting their function .
Comparison with Similar Compounds
1-Ethyl-3-phenylurea: Lacks the hydroxyl group, making it less polar.
1-Methyl-3-hydroxy-1-phenylurea: Similar structure but with a methyl group instead of an ethyl group.
1-Butyl-3-hydroxy-1-phenylurea: Contains a butyl group, increasing its hydrophobicity.
Uniqueness: 1-Ethyl-3-hydroxy-1-phenylurea is unique due to the presence of both an ethyl group and a hydroxyl group, which confer specific chemical properties such as increased solubility in water and the ability to form hydrogen bonds. These properties make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-1-phenylurea |
InChI |
InChI=1S/C9H12N2O2/c1-2-11(9(12)10-13)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,10,12) |
InChI Key |
YRPLIRIFSXIAGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


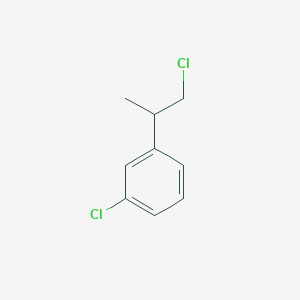
![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
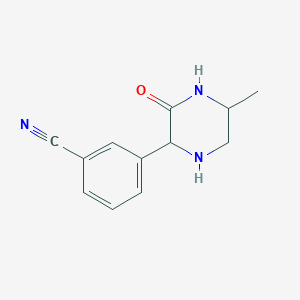
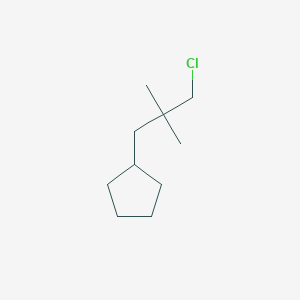
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
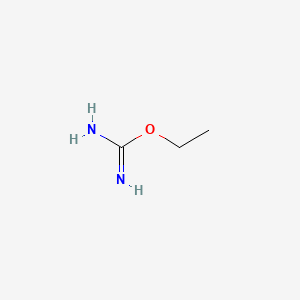
![1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13199663.png)
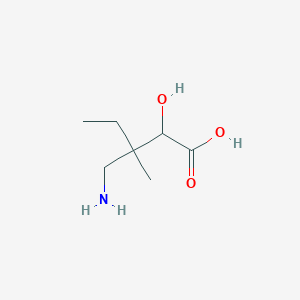

![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)
